molecular formula C14H17FN2 B315346 N-[2-(2-fluorophenyl)ethyl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine

N-[2-(2-fluorophenyl)ethyl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine

Cat. No.: B315346
M. Wt: 232.3 g/mol
InChI Key: DAHAYQVNPKBZCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-fluorophenyl)ethyl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a fluorine atom attached to the phenyl ring and a pyrrole ring attached to the ethanamine chain

Properties

Molecular Formula

C14H17FN2

Molecular Weight

232.3 g/mol

IUPAC Name

2-(2-fluorophenyl)-N-[(1-methylpyrrol-2-yl)methyl]ethanamine

InChI

InChI=1S/C14H17FN2/c1-17-10-4-6-13(17)11-16-9-8-12-5-2-3-7-14(12)15/h2-7,10,16H,8-9,11H2,1H3

InChI Key

DAHAYQVNPKBZCM-UHFFFAOYSA-N

SMILES

CN1C=CC=C1CNCCC2=CC=CC=C2F

Canonical SMILES

CN1C=CC=C1CNCCC2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-fluorophenyl)ethyl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves the reaction of 2-fluorobenzaldehyde with 1-methylpyrrole in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-fluorophenyl)ethyl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-(2-fluorophenyl)ethyl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenyl)ethyl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine involves its interaction with specific molecular targets such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorophenethylamine: Similar structure but lacks the pyrrole ring.

    1-Methyl-2-acetylpyrrole: Contains the pyrrole ring but lacks the fluorophenyl group.

Uniqueness

N-[2-(2-fluorophenyl)ethyl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine is unique due to the combination of the fluorophenyl and pyrrole moieties in its structure. This unique combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

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